Pentafluoroethyl pentafluoropropanoate
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Overview
Description
Pentafluoroethyl pentafluoropropanoate is a fluorinated organic compound with the molecular formula C5F10O2. It is characterized by the presence of five fluorine atoms attached to both the ethyl and propanoate groups. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoroethyl pentafluoropropanoate can be synthesized through several methods. One common approach involves the reaction of pentafluoroethanol with pentafluoropropionic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microreactors and advanced mixing techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pentafluoroethyl pentafluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form pentafluoroethyl alcohol and other derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed
Substitution: Formation of substituted pentafluoroethyl derivatives.
Reduction: Formation of pentafluoroethyl alcohol.
Oxidation: Formation of pentafluoropropanoic acid and other oxidized products.
Scientific Research Applications
Pentafluoroethyl pentafluoropropanoate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism by which pentafluoroethyl pentafluoropropanoate exerts its effects is primarily through its interaction with molecular targets. The compound’s fluorinated structure allows it to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or alteration of protein function. The specific pathways involved depend on the target molecule and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Ethyl pentafluoropropionate: Similar in structure but lacks the additional fluorine atoms on the ethyl group.
Methyl pentafluoropropionate: Contains a methyl group instead of an ethyl group, resulting in different chemical properties.
Pentafluoropropionic acid: The acid form of the compound, used in different chemical reactions.
Uniqueness
Pentafluoroethyl pentafluoropropanoate is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable compounds .
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethyl 2,2,3,3,3-pentafluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O2/c6-2(7,3(8,9)10)1(16)17-5(14,15)4(11,12)13 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRMJRUIINFCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20782452 |
Source
|
Record name | Pentafluoroethyl pentafluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20782452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206436-41-1 |
Source
|
Record name | Pentafluoroethyl pentafluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20782452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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